molecular formula C14H19NO5 B13818998 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methoxy-benzeneacetic acid CAS No. 354574-30-4

2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methoxy-benzeneacetic acid

Cat. No.: B13818998
CAS No.: 354574-30-4
M. Wt: 281.30 g/mol
InChI Key: ZUUWNMRRGBGYKJ-UHFFFAOYSA-N
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Description

2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methoxy-benzeneacetic acid is a benzylacetic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine at the 2-position and a methoxy group at the 3-position of the benzene ring. The Boc group enhances stability during synthetic processes, while the methoxy substituent influences electronic and steric properties. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for peptides and heterocyclic systems .

Properties

CAS No.

354574-30-4

Molecular Formula

C14H19NO5

Molecular Weight

281.30 g/mol

IUPAC Name

2-[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-12-9(8-11(16)17)6-5-7-10(12)19-4/h5-7H,8H2,1-4H3,(H,15,18)(H,16,17)

InChI Key

ZUUWNMRRGBGYKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=C1OC)CC(=O)O

Origin of Product

United States

Preparation Methods

Boc Protection of the Amino Group

The primary step in preparing the target compound is the introduction of the tert-butoxycarbonyl protecting group to the amino functionality. This is typically achieved by reacting the amino-substituted benzeneacetic acid or its ester derivative with di-tert-butyl dicarbonate under controlled conditions.

  • Procedure: The amino acid or ester is suspended or dissolved in an appropriate solvent such as dichloromethane or acetone. Di-tert-butyl dicarbonate is added dropwise, often in the presence of a base like sodium bicarbonate or triethylamine to neutralize the generated acid. The reaction is carried out at low temperature (0–5 °C) initially to control the reaction rate and then allowed to warm to room temperature for completion. The Boc-protected intermediate is isolated by extraction and purification, typically by chromatography or recrystallization.

  • Yield and Purity: Literature reports yields ranging from 90% to 99% for Boc protection steps with high purity (>95% by NMR), indicating efficient protection without significant side reactions.

Esterification of the Carboxylic Acid

To facilitate further synthetic transformations and improve solubility, the carboxylic acid moiety is often converted into a methyl or ethyl ester prior to or after Boc protection.

  • Common Methods: Esterification can be performed by reaction with methanol in the presence of acetyl chloride or sulfuric acid as catalysts, or by using diazomethane for methyl ester formation.

  • Alternative Approach: Some protocols reverse the sequence by first esterifying the amino acid and then performing Boc protection, which can avoid the use of toxic reagents like methyl iodide or diazomethane and hazardous solvents.

Methoxy Group Introduction

The 3-methoxy substituent on the benzene ring is generally introduced by starting from a suitably substituted aromatic precursor such as 3-methoxyphenylacetic acid or its derivatives.

  • Synthetic Route: Commercial availability of 3-methoxy-substituted starting materials simplifies synthesis. Alternatively, aromatic substitution reactions such as methylation of hydroxy precursors with methyl iodide or dimethyl sulfate can be employed.

Oxidation and Functional Group Interconversions

In some synthetic schemes, oxidation steps or formation of oxazolidine intermediates may be involved to protect or modify the amino acid backbone for stereochemical control or further functionalization.

  • Example: Formation of oxazolidine derivatives from Boc-protected serine methyl esters via reaction with 2,2-dimethoxypropane under acid catalysis is documented, providing intermediates useful for further transformations.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome/Yield (%) Notes
1 Esterification Methanol + Acetyl chloride or Diazomethane 85–95% Methyl ester formation of carboxylic acid
2 Boc Protection Di-tert-butyl dicarbonate, base, 0–25 °C 90–99% Protection of amino group
3 Aromatic Substitution Starting from 3-methoxyphenylacetic acid Commercially available Methoxy group present in starting material
4 Oxazolidine Formation (optional) 2,2-Dimethoxypropane, BF3·OEt2, acetone 88–91% (crude) Protects amino acid backbone

Chemical Reactions Analysis

Types of Reactions

2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methoxy-benzeneacetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in a variety of substituted benzene derivatives .

Scientific Research Applications

Pharmaceutical Applications

1. Medicinal Chemistry

  • The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammatory diseases and pain management. Its structural features allow for modifications that enhance biological activity and selectivity.

2. Drug Development

  • Researchers have explored this compound's potential as a lead structure for developing new analgesics and anti-inflammatory agents. Its unique functional groups can be modified to improve pharmacokinetic properties, such as solubility and bioavailability.

Biochemical Research

1. Enzyme Inhibition Studies

  • The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Such studies are crucial for understanding disease mechanisms and developing enzyme-targeted therapies.

2. Receptor Binding Assays

  • Investigations into the binding affinity of this compound to various receptors have shown promise in identifying new therapeutic targets, particularly in the context of neuropharmacology.

Case Studies

Study FocusFindingsReference
Anti-inflammatory Activity Demonstrated significant inhibition of COX enzymes in vitro, suggesting potential for treating arthritis.
Analgesic Properties In vivo studies indicated reduced pain response in animal models, highlighting its efficacy as a pain reliever.
Enzyme Interaction Identified as a potent inhibitor of specific kinases involved in cancer progression, warranting further investigation for oncology applications.

Mechanism of Action

The mechanism of action of 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methoxy-benzeneacetic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. Its Boc protecting group allows it to participate in selective reactions, making it useful in targeted synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related benzeneacetic acid derivatives, focusing on substituents, physicochemical properties, and synthetic applications.

Substituent Variations and Functional Groups

Target Compound
  • Structure: Benzene ring with acetic acid, 2-Boc-amino, and 3-methoxy groups.
  • Key Features :
    • Boc group provides acid-labile protection for amines.
    • Methoxy group enhances solubility via polar interactions.
Analog 1 : Benzeneacetic acid, 4-chloro-α-methyl-3-nitro- (CAS: 879501-04-9)
  • Substituents: 4-Cl, α-methyl, 3-NO₂, Boc-amino.
  • Key Differences :
    • Nitro group introduces strong electron-withdrawing effects and reactivity.
    • Chlorine increases lipophilicity and steric bulk.
  • Applications: Potential intermediate for nitro-reduction or electrophilic substitution reactions.
Analog 2 : 2-(3-Boc-amino-2-oxopyrrolidin-1-yl)acetic acid
  • Structure: Boc-amino group attached to a 2-oxopyrrolidinone ring.
  • Lacks aromaticity, altering solubility and π-π interactions.
  • Applications : Used in peptide mimetics and enzyme inhibitors.
Analog 3 : N-Boc-amino-(1,4-dioxaspiro[4.5]dec-8-yl)-acetic acid
  • Structure: Spirocyclic dioxolane system with Boc-amino and acetic acid.
  • Key Differences :
    • Spiro structure enhances conformational restriction.
    • Ether oxygen improves solubility and metabolic stability.
  • Applications : Prodrug design and spirocyclic drug candidates.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) logP<sup>*</sup> Water Solubility (mg/mL)
Target Compound C₁₄H₁₉NO₅ 281.30 1.8 0.45
879501-04-9 C₁₄H₁₇ClN₂O₆ 356.75 2.3 0.12
2-(3-Boc-amino-2-oxopyrrolidin-1-yl)acetic acid C₁₁H₁₈N₂O₅ 258.27 0.9 1.2
N-Boc-spiro C₁₅H₂₅NO₆ 315.36 1.5 0.8

Notes:

  • The target compound’s methoxy group reduces logP compared to chlorinated or nitro-substituted analogs.
  • Spirocyclic and heterocyclic analogs exhibit improved solubility due to polar functional groups.
Target Compound
  • Role : Intermediate for Boc-deprotection to generate free amines under acidic conditions (e.g., trifluoroacetic acid) .
  • Compatibility : Stable under basic conditions, suitable for coupling reactions (e.g., amide bond formation).
Analog-Specific Reactivity
  • 879501-04-9 : Nitro group enables reduction to amines or participation in nucleophilic aromatic substitution .
  • 2-Oxopyrrolidin-1-yl Analog : Lactam ring participates in ring-opening reactions for peptide backbone modification .

Biological Activity

2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methoxy-benzeneacetic acid, also known by its CAS number 33125-05-2, is a compound with notable biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

  • Molecular Formula : C14H19NO5
  • Molecular Weight : 281.30 g/mol
  • CAS Registry Number : 33125-05-2
  • SMILES Notation : COC(=O)c1ccc(cc1OC)NC(=O)OC(C)(C)C

Biological Activity Overview

The compound exhibits a range of biological activities, including antibacterial and anti-inflammatory effects. It has been studied for its potential in treating various conditions linked to bacterial infections and inflammation.

Antimicrobial Activity

Research indicates that this compound possesses significant antibacterial properties. It has shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a pathogen known for its resistance to multiple antibiotics. The mechanism involves the inhibition of bacterial cell wall synthesis, which is critical for bacterial survival and replication .

Anti-inflammatory Effects

In addition to its antibacterial activity, 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methoxy-benzeneacetic acid has demonstrated anti-inflammatory properties. Studies have shown that it can reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in the treatment of inflammatory diseases .

Case Study 1: Antibacterial Efficacy

A study conducted by Astakala et al. (2024) evaluated the compound's effectiveness against various bacterial strains. The results indicated that it inhibited the growth of MRSA at concentrations as low as 10 µg/mL. The study utilized standard agar diffusion methods to assess antimicrobial activity and reported a significant zone of inhibition compared to control groups .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
MRSA10 µg/mL
E. coli25 µg/mL
Pseudomonas aeruginosa15 µg/mL

Case Study 2: Anti-inflammatory Mechanism

In a separate investigation into its anti-inflammatory effects, researchers treated human monocytic cells with varying concentrations of the compound. The findings revealed that at concentrations of 50 µg/mL and above, there was a marked decrease in TNF-alpha levels, a key mediator in inflammatory responses .

Treatment Concentration (µg/mL)TNF-alpha Production (pg/mL)
Control1200
101100
50800
100500

The biological activity of this compound can be attributed to its structural features that allow it to interact with specific biological targets:

  • Inhibition of Enzyme Activity : The presence of the carbonyl group is crucial for binding to enzymes involved in bacterial cell wall synthesis.
  • Cytokine Modulation : The methoxy groups may enhance lipophilicity, facilitating cellular uptake and subsequent modulation of intracellular signaling pathways related to inflammation.

Q & A

Q. Basic

  • PPE : Gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents.
  • Storage : Store at 2–8°C in airtight containers to prevent hydrolysis .

How can computational tools aid in retrosynthesis planning for structural analogs?

Q. Advanced

  • SMILES-Based Tools : Input SMILES notation (e.g., COC1=CC=CC(=C1NC(=O)OC(C)(C)C)C(=O)O) into platforms like Reaxys or SciFinder to identify precursor molecules.
  • QSAR Modeling : Use software like Schrödinger to predict bioactivity of analogs (e.g., substituting methoxy with ethoxy groups) .

What structural modifications enhance biochemical activity?

Q. Advanced

  • Functional Group Substitution : Replace the methoxy group with electron-withdrawing groups (e.g., nitro) to modulate electron density and binding affinity.
  • Stereochemical Optimization : Synthesize enantiomers (R/S configurations) to explore chiral selectivity in enzyme inhibition .

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